Cas no 2649061-55-0 (1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene)

1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene is a specialized aromatic compound featuring both bromo and chloro substituents, along with a reactive isocyanato group bound to a cyclopropane ring. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatic systems. The isocyanato group offers versatile reactivity for nucleophilic addition or cycloaddition reactions, while the halogenated aromatic core enables further derivatization via cross-coupling or substitution reactions. The cyclopropyl moiety introduces steric and electronic effects that can influence regioselectivity in downstream transformations. This compound is suited for applications in pharmaceutical or agrochemical research where tailored molecular architectures are required. Proper handling is essential due to the potential lability of the isocyanato functionality.
1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene structure
2649061-55-0 structure
商品名:1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
CAS番号:2649061-55-0
MF:C10H7BrClNO
メガワット:272.525680780411
CID:5859891
PubChem ID:117434216

1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
    • EN300-1894752
    • 2649061-55-0
    • 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
    • インチ: 1S/C10H7BrClNO/c11-7-2-1-3-8(12)9(7)10(4-5-10)13-6-14/h1-3H,4-5H2
    • InChIKey: ZLGQDEFEGFUMHB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=C(C=1C1(CC1)N=C=O)Cl

計算された属性

  • せいみつぶんしりょう: 270.93995g/mol
  • どういたいしつりょう: 270.93995g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 29.4Ų

1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1894752-0.1g
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
2649061-55-0
0.1g
$867.0 2023-09-18
Enamine
EN300-1894752-5.0g
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
2649061-55-0
5g
$2858.0 2023-06-02
Enamine
EN300-1894752-0.05g
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
2649061-55-0
0.05g
$827.0 2023-09-18
Enamine
EN300-1894752-0.25g
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
2649061-55-0
0.25g
$906.0 2023-09-18
Enamine
EN300-1894752-0.5g
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
2649061-55-0
0.5g
$946.0 2023-09-18
Enamine
EN300-1894752-10g
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
2649061-55-0
10g
$4236.0 2023-09-18
Enamine
EN300-1894752-10.0g
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
2649061-55-0
10g
$4236.0 2023-06-02
Enamine
EN300-1894752-1g
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
2649061-55-0
1g
$986.0 2023-09-18
Enamine
EN300-1894752-5g
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
2649061-55-0
5g
$2858.0 2023-09-18
Enamine
EN300-1894752-2.5g
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
2649061-55-0
2.5g
$1931.0 2023-09-18

1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene 関連文献

1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzeneに関する追加情報

Recent Advances in the Application of 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene (CAS: 2649061-55-0) in Chemical Biology and Pharmaceutical Research

The compound 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene (CAS: 2649061-55-0) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules and pharmaceutical agents. Its unique structural features, including the isocyanate functional group and the cyclopropane ring, make it a versatile building block for drug discovery and chemical biology applications. This research brief highlights the latest findings and applications of this compound in the field.

Recent studies have demonstrated the utility of 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene in the synthesis of targeted covalent inhibitors. The isocyanate group enables selective modification of nucleophilic residues in proteins, such as lysine and cysteine, making it a valuable tool for developing irreversible inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported the successful application of this compound in the development of kinase inhibitors with improved selectivity profiles.

In addition to its role in covalent inhibitor design, this compound has shown promise in the construction of diverse heterocyclic scaffolds. Researchers at several academic institutions have utilized 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene as a precursor for the synthesis of benzodiazepine and indole derivatives, which are important structural motifs in many pharmaceutical compounds. The bromo and chloro substituents on the benzene ring provide multiple sites for further functionalization through cross-coupling reactions.

The cyclopropane moiety in this compound has attracted particular attention due to its potential to modulate the conformational properties of drug molecules. A recent computational study published in Chemical Science (2024) investigated the impact of the cyclopropyl-isocyanate group on molecular recognition and binding affinity, providing valuable insights for structure-based drug design.

From a safety and handling perspective, new research has focused on developing improved synthetic protocols for 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene that minimize the risks associated with isocyanate chemistry. Recent advances in flow chemistry have enabled safer and more efficient production of this intermediate at scale, as reported in Organic Process Research & Development (2023).

Looking forward, the unique properties of 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene (CAS: 2649061-55-0) position it as a valuable tool for exploring new chemical space in drug discovery. Ongoing research is investigating its application in PROTAC (proteolysis targeting chimera) design and other emerging therapeutic modalities. The compound's ability to serve as both a covalent warhead and a structural element makes it particularly promising for addressing challenging drug targets.

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